

Physicochemical characteristics of Methylbenzethonium chloride for experimental design.

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Compound of Interest

Compound Name: Methylbenzethonium chloride

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Methylbenzethonium Chloride: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Methylbenzethonium chloride**, a quaternary ammonium compound with significant applications in research and development. This document is intended to serve as a foundational resource for the design of experiments, offering key data, detailed protocols, and visualizations of its molecular interactions.

Physicochemical Characteristics

Methylbenzethonium chloride is a synthetic quaternary ammonium salt. Its structure, featuring a permanently charged nitrogen atom, imparts potent surfactant and antimicrobial properties. A summary of its key physicochemical data is presented below.

Property	Value	Reference(s)
Chemical Name	N,N-Dimethyl-N-[2-[2-[methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]benzenemethanaminium chloride	
Synonyms	Hyamine 10X, Diaparene Chloride	[1]
CAS Number	25155-18-4	
Molecular Formula	C ₂₈ H ₄₄ ClNO ₂	[2]
Molecular Weight	462.11 g/mol	[2]
Appearance	Colorless or white crystals; odorless; bitter taste.	[1][3]
Melting Point	161-163 °C	[1]
Solubility	Freely soluble in water, alcohol, and chloroform. Insoluble in ether. An estimated water solubility is 0.1643 mg/L at 25 °C.	[1][2]
pKa	As a quaternary ammonium compound, Methylbenzethonium chloride is a strong electrolyte and is permanently charged. It does not have a pKa in the traditional sense.	
Stability	Relatively stable. Can be inactivated by soaps and other anionic surfactants. Adsorbed by various substances.	[3]

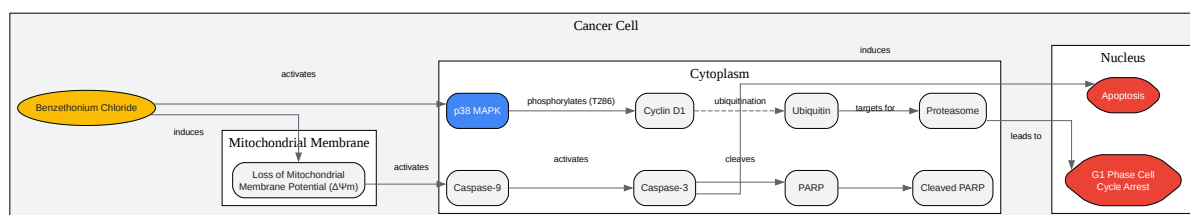
Mechanism of Action

The primary mechanism of action for **Methylbenzethonium chloride**'s antimicrobial activity is the disruption of microbial cell membranes. As a cationic surfactant, its positively charged head group interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[3]

In the context of its potential as an anticancer agent, research on the closely related compound Benzethonium chloride suggests a multi-faceted mechanism. It has been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and subsequent activation of caspases.[4][5] Furthermore, it can cause cell cycle arrest at the G1 phase by promoting the p38-mediated degradation of cyclin D1.[5][6]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for Benzethonium chloride-induced apoptosis and cell cycle arrest in cancer cells, which is a valuable starting point for investigating **Methylbenzethonium chloride**'s effects.



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Proposed signaling pathway of Benzethonium Chloride leading to apoptosis and cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **Methylbenzethonium chloride**. Disclaimer: These protocols are based on established methods for the closely related compound Benzethonium chloride and may require optimization for **Methylbenzethonium chloride**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.^{[7][8]}

Materials:

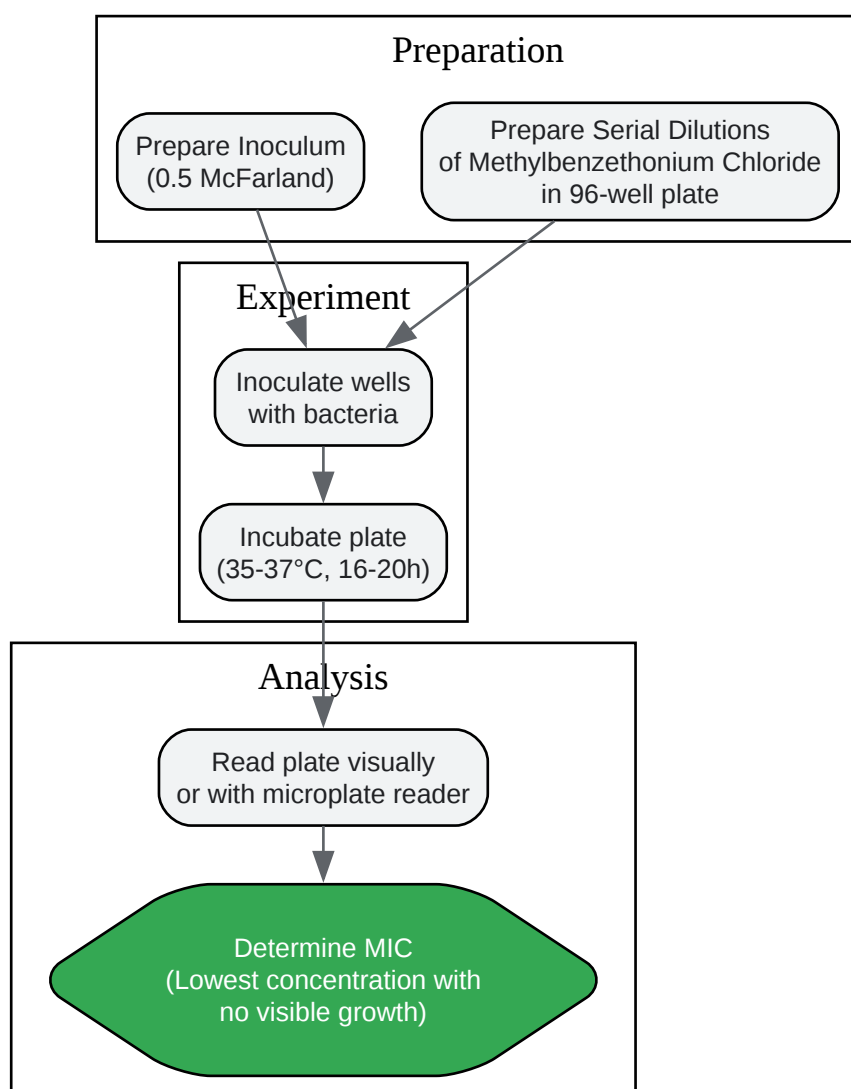
- 96-well microtiter plates
- Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium
- Bacterial culture in logarithmic growth phase
- **Methylbenzethonium chloride** stock solution
- Sterile pipette tips and multichannel pipette
- Incubator
- Microplate reader (optional)

Procedure:

- **Inoculum Preparation:** Aseptically transfer several colonies of the test microorganism into sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- **Serial Dilution:** Add 100 μ L of sterile broth to wells 2-12 of a 96-well plate. Add 200 μ L of the **Methylbenzethonium chloride** stock solution (at twice the highest desired test

concentration) to well 1. Perform a two-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 μ L from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (broth only).

- Inoculation: Add 100 μ L of the prepared inoculum to wells 1-11.
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
- Interpretation: The MIC is the lowest concentration of **Methylbenzethonium chloride** with no visible turbidity.



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Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

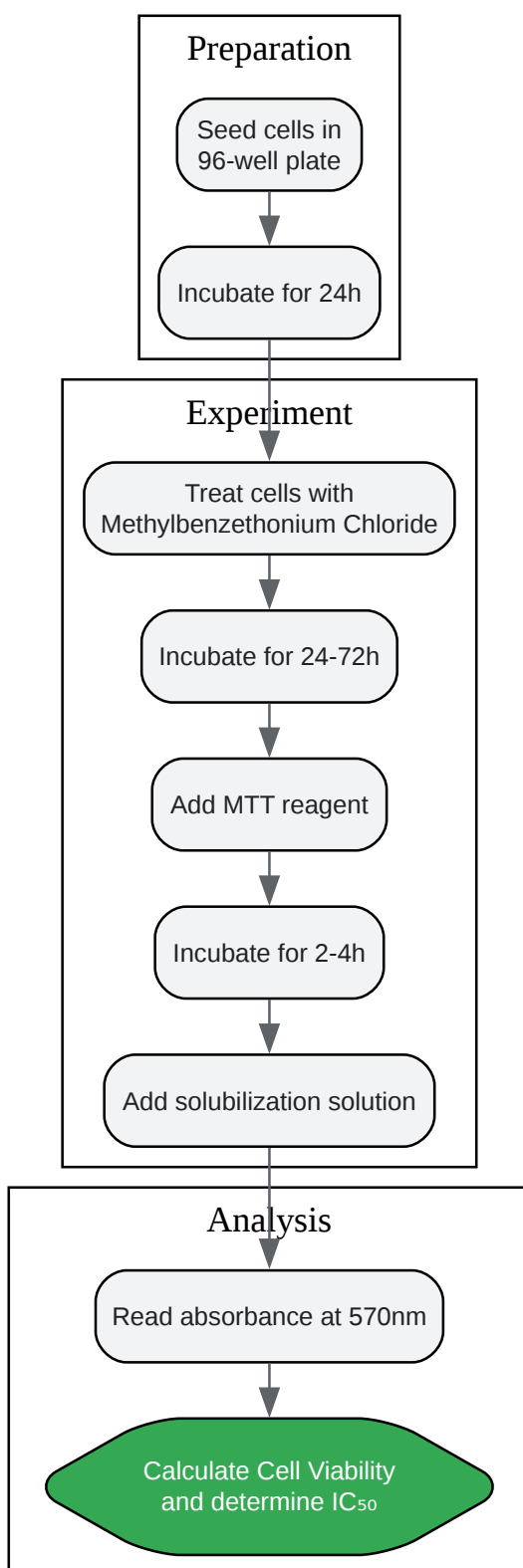
Materials:

- Human cancer cell line (e.g., FaDu, A549)
- Complete cell culture medium
- **Methylbenzethonium chloride** stock solution
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of medium. Incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **Methylbenzethonium chloride** in complete culture medium. Replace the old medium with 100 μ L of the compound dilutions. Include vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC_{50} value can be determined by plotting viability against the logarithm of the compound concentration.



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Workflow for the MTT cytotoxicity assay.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of **Methylbenzethonium chloride** in a sample. Method development and validation are crucial for accurate results.[9][10][11][12]

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column

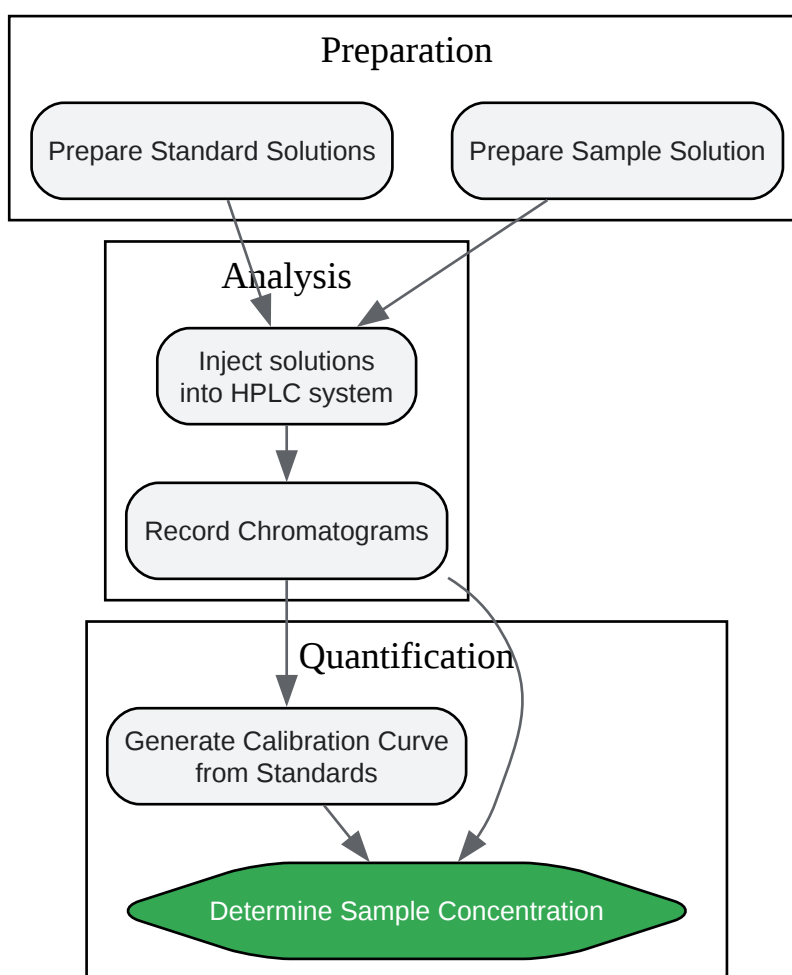
Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic acid or other suitable buffer components
- **Methylbenzethonium chloride** reference standard

Procedure:

- **Standard Preparation:** Prepare a stock solution of the **Methylbenzethonium chloride** reference standard in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Dissolve the sample containing **Methylbenzethonium chloride** in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter.
- **Chromatographic Conditions (Example):**
 - **Mobile Phase:** A gradient of water (with 0.1% acetic acid) and acetonitrile (with 0.1% acetic acid).

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 275 nm.
- Injection Volume: 10 μ L.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **Methylbenzethonium chloride** in the sample by comparing its peak area to the calibration curve.



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General workflow for quantification by HPLC.

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